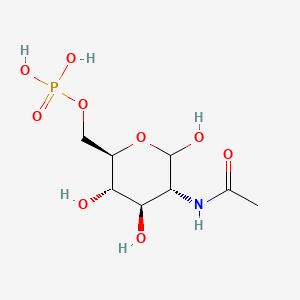

N-Acetyl-D-glucosamine 6-phosphate

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-Acetylglucosamine 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens and Trypanosoma brucei with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide on the Role of N-Acetyl-D-glucosamine 6-phosphate in Peptidoglycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptidoglycan (PG) is an indispensable component of the bacterial cell wall, providing structural integrity and defining cellular morphology.[1][2][3] Its biosynthesis is a complex, multi-stage process that represents a primary target for many antibiotics.[4] A critical phase in this process is the cytoplasmic synthesis of the nucleotide sugar precursor, Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This guide provides a detailed examination of the biosynthetic pathway leading to UDP-GlcNAc, with a specific focus on the pivotal role of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). GlcNAc-6-P serves as a key metabolic intermediate, linking the salvage and recycling of N-acetylglucosamine (GlcNAc) from the environment or cell wall turnover with the primary de novo synthesis pathway. Furthermore, it functions as a crucial signaling molecule in the regulation of gene expression for enzymes involved in this pathway. Understanding the synthesis, conversion, and regulatory functions of GlcNAc-6-P is paramount for developing novel antimicrobial strategies that target the bacterial cell wall.

Introduction to Peptidoglycan

Peptidoglycan, also known as murein, is a unique macromolecule that forms a mesh-like layer, the sacculus, around the cytoplasmic membrane of most bacteria.[1][2] This structure is essential for maintaining cell shape, resisting internal turgor pressure, and protecting the cell from environmental stress.[1][2][3] The fundamental structure of peptidoglycan consists of long glycan strands cross-linked by short peptide chains.[1][3] The glycan strands are polymers of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1][3][5] The synthesis of this complex polymer begins in the cytoplasm with the formation of soluble nucleotide-activated precursors, UDP-GlcNAc and UDP-MurNAc-pentapeptide.[1][2][6]

The Cytoplasmic Pathway of UDP-GlcNAc Biosynthesis

The synthesis of UDP-GlcNAc is the foundational stage for peptidoglycan production. It originates from the central carbon metabolism intermediate, fructose-6-phosphate (B1210287). This process involves four sequential enzymatic reactions catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional GlmU.[1][6][7]

-

GlmS (Glutamine-fructose-6-phosphate amidotransferase): This enzyme catalyzes the first and often rate-limiting step, the conversion of fructose-6-phosphate and L-glutamine into glucosamine-6-phosphate (GlcN-6-P).[1][5][8]

-

GlmM (Phosphoglucosamine mutase): GlmM then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[1][5][9]

-

GlmU (Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase): This essential bifunctional enzyme performs the final two steps[1][5]:

-

Acetyltransferase Activity: It first catalyzes the transfer of an acetyl group from Acetyl-CoA to GlcN-1-P, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

Uridylyltransferase Activity: Subsequently, it facilitates the transfer of a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, UDP-GlcNAc, and pyrophosphate.[5]

-

The resulting UDP-GlcNAc is the direct precursor for the synthesis of UDP-MurNAc, marking the first committed step of peptidoglycan biosynthesis.[1][4]

Caption: De novo biosynthetic pathway of UDP-GlcNAc.

The Central Role of this compound (GlcNAc-6-P)

While not a direct intermediate in the de novo pathway from fructose-6-phosphate, this compound (GlcNAc-6-P) is a critical node integrating salvage pathways with peptidoglycan synthesis.[10][11]

3.1. Origins of GlcNAc-6-P

GlcNAc-6-P is primarily generated from two sources:

-

Uptake of External GlcNAc: Bacteria can import GlcNAc from their environment, often derived from chitin (B13524) degradation or the recycling of other bacterial cell walls.[12][13] In many bacteria, GlcNAc is transported via the phosphotransferase system (PTS), which concomitantly phosphorylates it to GlcNAc-6-P as it enters the cell.[10] Alternatively, enzymes like NagK can phosphorylate imported GlcNAc to GlcNAc-6-P.[12][13]

-

Peptidoglycan Recycling: During bacterial growth and division, the peptidoglycan sacculus is constantly remodeled by hydrolytic enzymes. This process releases muropeptides, including GlcNAc, which can be re-imported into the cytoplasm and phosphorylated to generate GlcNAc-6-P.[13][14]

3.2. Conversion and Entry into the Biosynthetic Pathway

Once formed, GlcNAc-6-P must be converted to an intermediate of the de novo pathway to be utilized for peptidoglycan synthesis. This is accomplished by the enzyme NagA (N-acetylglucosamine-6-phosphate deacetylase) . NagA catalyzes the deacetylation of GlcNAc-6-P to produce glucosamine-6-phosphate (GlcN-6-P) and acetate.[11][15] GlcN-6-P then directly enters the main biosynthetic pathway, where it is converted by GlmM and GlmU to UDP-GlcNAc.[11] This salvage pathway allows the cell to efficiently utilize available amino sugars, bypassing the energy-intensive GlmS-catalyzed step.[6]

Caption: The GlcNAc salvage pathway and its integration.

Regulation Involving GlcNAc-6-P and its Precursors

The synthesis of UDP-GlcNAc is tightly regulated to match the cell's demand for cell wall precursors. GlcN-6-P, the product of the first committed step and the entry point for the salvage pathway, acts as a key signaling molecule.

4.1. Riboswitch Regulation in Gram-Positive Bacteria

In many Gram-positive bacteria, such as Bacillus subtilis, the expression of the glmS gene is controlled by a unique riboswitch located in the 5' untranslated region (5'-UTR) of its mRNA.[6] This riboswitch is a self-cleaving ribozyme that is allosterically activated by binding its product, GlcN-6-P.[6][8]

-

Low GlcN-6-P: When intracellular levels of GlcN-6-P are low, the glmS mRNA remains intact, allowing for the translation of the GlmS enzyme and subsequent production of GlcN-6-P.

-

High GlcN-6-P: When GlcN-6-P accumulates, it binds to the riboswitch, inducing a conformational change that activates the ribozyme's self-cleavage activity. This cleavage leads to the degradation of the glmS mRNA, shutting down GlmS synthesis and preventing toxic accumulation of the intermediate.[6][8]

Caption: GlcN-6-P dependent glmS riboswitch mechanism.

4.2. sRNA Regulation in Gram-Negative Bacteria

In Gram-negative bacteria like Escherichia coli, a different post-transcriptional regulatory system controls GlmS synthesis in response to GlcN-6-P levels. This system involves two small RNAs (sRNAs), GlmY and GlmZ, and an RNase adaptor protein, RapZ.[1][6]

-

Low GlcN-6-P: When GlcN-6-P is scarce, the sRNA GlmY accumulates. GlmY acts as a decoy, binding to and sequestering the RapZ protein. This prevents RapZ from targeting the second sRNA, GlmZ, for degradation by RNase E.[1] The stabilized GlmZ then base-pairs with the 5'-UTR of the glmS mRNA, promoting its translation.[1]

-

High GlcN-6-P: In the presence of sufficient GlcN-6-P, GlmY is not expressed or is degraded. This frees RapZ to bind to GlmZ, leading to its rapid degradation by RNase E. Without the stabilizing effect of GlmZ, the translation of glmS mRNA is inhibited.[1]

Quantitative Data

The concentration of peptidoglycan and the efficiency of the enzymes involved in its synthesis can vary between bacterial species.

Table 1: Peptidoglycan Concentration in Select Bacteria

| Bacterial Species | Gram Type | PG Concentration (% of dry cell weight) | Reference |

|---|---|---|---|

| Escherichia coli K12 | Gram-Negative | 1.7% | [16] |

| Bacteroides thetaiotaomicron | Gram-Negative | > 3.6% | [16] |

| Streptococcus salivarius | Gram-Positive | 1.6% to 14% |[16][17] |

Table 2: Reported Inhibitor Concentrations for Pathway Enzymes

| Enzyme | Organism | Inhibitor | IC₅₀ | Reference |

|---|---|---|---|---|

| GlmU | Mycobacterium tuberculosis | 2-amino-2,3-dideoxy-3-fluoro-α-d-glucopyranosyl phosphate | Promising inhibitory activity | [18] |

| GlmU | Vibrio cholerae | Glucose-1-Phosphate (G1P) | Competitive inhibition observed |[19][20] |

Experimental Protocols

6.1. Protocol: In Vitro Assay for GlmU Acetyltransferase Activity

This protocol is adapted from methods used to characterize GlmU from Vibrio cholerae and Bacillus subtilis.[19][21] It measures the release of Coenzyme A (CoA-SH) using the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified GlmU enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 5 mM MgCl₂

-

Substrates: Glucosamine-1-phosphate (GlcN-1-P), Acetyl-CoA (AcCoA)

-

DTNB solution (in reaction buffer)

-

96-well microtiter plate

-

Spectrophotometer (plate reader) capable of reading absorbance at 412 nm

Methodology:

-

Prepare a reaction mixture in a 96-well plate containing Reaction Buffer, 0.5 mM GlcN-1-P, and 0.5 mM AcCoA.

-

To initiate the reaction, add the purified GlmU enzyme to a final concentration of approximately 0.5 ng/µL. The total reaction volume is typically 50-100 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and develop the color by adding DTNB solution. The free sulfhydryl group of the released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of CoA-SH produced using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). The activity can be expressed as µmol of product formed per minute per mg of enzyme.

6.2. Protocol: Quantification of Peptidoglycan Components by HILIC-MS

This protocol provides a high-throughput method to quantify the core components of peptidoglycan (GlcNAc, MurNAc, glucosamine) from bacterial cells following acidic hydrolysis.[16][17]

Workflow:

Caption: Workflow for peptidoglycan compositional analysis.

Methodology:

-

Sample Preparation: Harvest bacterial cells from culture and lyophilize to determine the dry cell weight.

-

Acidic Hydrolysis: Resuspend a known mass of dried cells in 6M HCl. Hydrolyze at 100°C for 16 hours to break down the peptidoglycan into its constituent amino acids and amino sugars.

-

Neutralization: Neutralize the hydrolysate and dilute it with an appropriate solvent, typically acetonitrile (B52724) (MeCN), for HILIC analysis. Add isotopically labeled internal standards for accurate quantification.

-

HILIC-MS Analysis: Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a mass spectrometer. The HILIC column separates the polar analytes (GlcNAc, MurNAc, glucosamine, etc.).

-

Quantification: Create calibration curves using pure standards of each component. Quantify the amount of each component in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard. Results are typically expressed as a weight percentage of the initial dry cell weight.[16]

Implications for Drug Development

The enzymes in the UDP-GlcNAc biosynthetic pathway—GlmS, GlmM, and GlmU—are essential for bacterial viability and are conserved across many pathogenic species.[5][6] As they are absent in humans, they represent attractive targets for the development of novel antibiotics.[5]

-

GlmS: As the enzyme for the first committed step, its inhibition would effectively halt the entire pathway.

-

GlmM & GlmU: These enzymes are also essential.[6] The bifunctional nature of GlmU, with two distinct active sites, offers multiple opportunities for inhibitor design.[5][22] Research has identified compounds that show promising inhibitory activity against the uridyltransferase domain of GlmU.[18][22]

-

Metabolic Disruption: Recent studies have shown that disrupting central carbon metabolism can lead to the accumulation of sugar phosphates like glucose-1-phosphate, which in turn inhibit GlmU activity.[19][20][23] This highlights a novel strategy: targeting metabolic pathways to create a bottleneck in cell wall synthesis, thereby sensitizing bacteria to existing cell wall-active antibiotics like β-lactams.[20][23][24]

Conclusion

This compound occupies a critical metabolic and regulatory junction in bacterial cell physiology. It is the key intermediate that channels salvaged amino sugars from peptidoglycan recycling and environmental sources into the essential de novo biosynthetic pathway for UDP-GlcNAc. Furthermore, its precursor, GlcN-6-P, serves as a cellular sensor that fine-tunes the expression of the pathway's entry-point enzyme, GlmS, through sophisticated riboswitch and sRNA mechanisms. A thorough understanding of the synthesis, fate, and regulatory impact of GlcNAc-6-P provides a powerful foundation for identifying and validating new enzymatic targets and for devising innovative strategies to combat antibiotic resistance by disrupting the fundamental process of cell wall construction.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.ufpr.br [docs.ufpr.br]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A metabolic checkpoint protein GlmR is important for diverting carbon into peptidoglycan biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel roles for GlcNAc in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gate controlling cell wall synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-acetylglucosamine 6-Phosphate Deacetylase (nagA) Is Required for N-acetyl Glucosamine Assimilation in Gluconacetobacter xylinus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and synthesis of novel cell wall inhibitors of Mycobacterium tuberculosis GlmM and GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sugar phosphate-mediated inhibition of peptidoglycan precursor synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. journals.asm.org [journals.asm.org]

The Central Role of N-Acetyl-D-glucosamine 6-phosphate in Fungal Cell Wall Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a dynamic and essential organelle, presents a formidable barrier and a critical interface for interaction with the environment. Its integrity is paramount for fungal survival, making the biosynthetic pathways of its components attractive targets for novel antifungal therapies. Among the key structural elements is chitin (B13524), a polymer of N-acetyl-D-glucosamine (GlcNAc), which provides rigidity and strength to the cell wall. At the heart of chitin synthesis lies N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), a pivotal metabolic intermediate. This technical guide provides an in-depth exploration of the function of GlcNAc-6-P in the construction and regulation of the fungal cell wall. We will delve into the metabolic pathways leading to and from this crucial molecule, examine its role in signaling cascades that govern cell wall integrity, and present detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers in mycology and drug development, offering insights into a key vulnerability of fungal pathogens.

Introduction

The fungal cell wall is a complex and dynamic structure, primarily composed of polysaccharides such as β-glucans and chitin, interwoven with mannoproteins.[1] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine, is a critical component that confers structural integrity and resistance to osmotic stress.[1] The biosynthesis of chitin is a multi-step enzymatic process, with this compound (GlcNAc-6-P) serving as a central precursor.[2] Understanding the regulation of GlcNAc-6-P metabolism is therefore crucial for comprehending the mechanisms of fungal cell wall construction and identifying novel targets for antifungal drug development.

This guide will provide a detailed overview of the role of GlcNAc-6-P in fungal cell wall structure, covering its biosynthesis, its conversion to the direct precursor for chitin synthesis, and its emerging role in cellular signaling pathways that modulate cell wall dynamics.

The Chitin Biosynthesis Pathway: A Central Role for GlcNAc-6-P

The synthesis of chitin is a highly conserved pathway in fungi, beginning with fructose-6-phosphate (B1210287), an intermediate of glycolysis. A series of enzymatic reactions convert fructose-6-phosphate into UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthases.[3] GlcNAc-6-P is a key intermediate in this pathway.

The core enzymatic steps are as follows:

-

Fructose-6-phosphate to Glucosamine-6-phosphate: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (Gfa1p) .[3]

-

Glucosamine-6-phosphate to this compound: The amino group of GlcN-6-P is then acetylated by glucosamine-6-phosphate N-acetyltransferase (Gna1p) , using acetyl-CoA as the acetyl donor, to produce this compound (GlcNAc-6-P).[4][5]

-

This compound to N-Acetylglucosamine-1-phosphate: GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoacetylglucosamine mutase (Agm1p) .[6]

-

N-Acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine: Finally, UDP-N-acetylglucosamine pyrophosphorylase (Uap1p) catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-GlcNAc, the direct precursor for chitin synthesis by chitin synthases.[3]

Exogenous GlcNAc can also be utilized by the cell. It is transported into the cell by specific transporters, such as Ngt1 in Candida albicans, and then phosphorylated by a hexokinase (Hxk1) to form GlcNAc-6-P, which then enters the chitin biosynthesis pathway.[2][7]

GlcNAc-6-P and Cell Wall Integrity Signaling

The fungal cell wall is a dynamic structure that is constantly remodeled in response to growth, morphogenesis, and environmental stresses. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that monitors and maintains the integrity of the cell wall.[8] A primary response to cell wall stress, such as that induced by antifungal drugs like echinocandins (which inhibit β-glucan synthesis), is a compensatory increase in chitin synthesis.[9]

While the direct role of intracellular GlcNAc-6-P as a signaling molecule is still under investigation, there is strong evidence that the flux through the chitin biosynthesis pathway is tightly regulated and integrated with the CWI pathway. For instance, the expression of GFA1, the gene encoding the first enzyme in the pathway, is regulated by the transcription factor Rlm1, a downstream effector of the CWI pathway in Aspergillus niger and Saccharomyces cerevisiae.[10][11]

Furthermore, exogenous GlcNAc has been shown to act as a potent signaling molecule in some fungi, such as Candida albicans. Upon transport into the cell and conversion to GlcNAc-6-P, it can trigger signaling cascades, including the Ras-cAMP/PKA pathway, which regulates morphogenesis and virulence.[7][12] This suggests that intracellular levels of GlcNAc or its phosphorylated form can influence key cellular decisions. It is plausible that fluctuations in the intracellular pool of GlcNAc-6-P, resulting from either de novo synthesis or salvage pathways, could serve as a metabolic cue to modulate the activity of the CWI and other signaling pathways, thereby coordinating cell wall synthesis with the cell's physiological state.

Quantitative Data on Cell Wall Composition

The relative abundance of chitin and other polysaccharides in the fungal cell wall can vary significantly between species and in response to environmental conditions. While direct quantification of intracellular GlcNAc-6-P and its correlation with cell wall chitin content is technically challenging and not widely reported, studies on mutants in the chitin biosynthesis pathway and on cells under stress provide valuable quantitative insights.

| Fungal Species | Condition | Chitin Content (% dry weight of cell wall) | β-Glucan Content (% dry weight of cell wall) | Reference |

| Saccharomyces cerevisiae | Wild Type | 1-2% | 50-60% | [6] |

| Candida albicans | Wild Type | 2-5% | 47-60% | [6] |

| Aspergillus fumigatus | Wild Type (Mycelia) | 10-20% | 30-40% | [6] |

| Aspergillus fumigatus | agm1 conditional mutant (repressed) | Reduced | Increased | [6] |

| Aspergillus oryzae | chsB disruption | No significant change | No significant change | [13] |

| Aspergillus oryzae | csmA disruption | No significant change | No significant change | [13] |

Note: The data presented are approximate ranges compiled from various sources and can vary based on specific strains and growth conditions.

Experimental Protocols

Quantification of Fungal Cell Wall Polysaccharides by HPLC

This protocol describes a method for the quantitative analysis of the main polysaccharide components of the fungal cell wall, including chitin (measured as glucosamine) and β-glucans (measured as glucose), using high-performance liquid chromatography (HPLC).[14]

Materials:

-

Fungal cell culture

-

Glass beads (0.5 mm diameter)

-

Trifluoroacetic acid (TFA)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Monosaccharide standards (glucose, glucosamine)

-

HPLC system with a pulsed amperometric detector (PAD) and a suitable carbohydrate analysis column (e.g., Dionex CarboPac PA10)

Procedure:

-

Cell Wall Isolation:

-

Harvest fungal cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Resuspend the cells in a suitable buffer and disrupt them by vigorous vortexing with glass beads.

-

Wash the broken cell wall fraction repeatedly with water and salt solutions (e.g., 1 M NaCl) to remove intracellular components.

-

Lyophilize the purified cell wall fraction.

-

-

Acid Hydrolysis for Glucan Quantification:

-

Accurately weigh 5-10 mg of lyophilized cell wall material.

-

Add 1 mL of 2 M TFA.

-

Incubate at 121°C for 1 hour to hydrolyze non-crystalline polysaccharides.

-

Centrifuge to pellet the insoluble material (primarily chitin and crystalline glucan).

-

Transfer the supernatant to a new tube and evaporate the TFA.

-

Resuspend the dried hydrolysate in a known volume of ultrapure water.

-

-

Acid Hydrolysis for Chitin Quantification:

-

To the pellet from step 2, add 1 mL of 72% (w/w) H₂SO₄.

-

Incubate at room temperature for 1 hour with occasional vortexing.

-

Dilute the acid to 1 M by adding 13 mL of ultrapure water.

-

Incubate at 100°C for 4 hours.

-

Neutralize the hydrolysate with NaOH.

-

Bring to a final known volume with ultrapure water.

-

-

HPLC Analysis:

-

Filter the hydrolysates through a 0.22 µm syringe filter.

-

Inject a suitable volume onto the HPLC system.

-

Separate the monosaccharides using an appropriate gradient of NaOH.

-

Detect the eluted monosaccharides using the PAD.

-

Quantify the amounts of glucose and glucosamine (B1671600) by comparing the peak areas to a standard curve generated with known concentrations of the respective monosaccharides.

-

Calculation:

-

Calculate the amount of glucose and glucosamine in the original cell wall sample.

-

Convert the amount of glucosamine to chitin using the molecular weight ratio of N-acetylglucosamine to glucosamine.

In Vitro Chitin Synthase Activity Assay

This protocol provides a method to measure the activity of chitin synthases in fungal cell extracts.

Materials:

-

Fungal cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

-

UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cell Extract:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cells and resuspend in lysis buffer.

-

Disrupt the cells (e.g., by bead beating or French press).

-

Centrifuge at low speed to remove cell debris.

-

Prepare a membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Chitin Synthase Assay:

-

In a microcentrifuge tube, combine the reaction buffer and the membrane fraction.

-

Pre-incubate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding UDP-[³H]-N-acetylglucosamine.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 95% ethanol.

-

-

Quantification of Incorporated Radioactivity:

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.

-

Wash the filter extensively with ethanol to remove unincorporated substrate.

-

Dry the filter and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculation:

-

Determine the amount of incorporated radioactivity (counts per minute, CPM).

-

Calculate the specific activity of the chitin synthase (e.g., in pmol of GlcNAc incorporated per minute per mg of protein).

Conclusion and Future Directions

This compound stands as a critical nexus in fungal metabolism, linking glycolysis to the essential process of cell wall construction. Its central role in the chitin biosynthesis pathway makes the enzymes responsible for its production and conversion attractive targets for the development of novel antifungal agents. While significant progress has been made in elucidating the enzymatic steps and the overall regulation of this pathway, further research is needed to fully understand the direct role of intracellular GlcNAc-6-P levels in modulating cell wall integrity signaling and other cellular processes.

The development of robust methods for the in vivo quantification of GlcNAc-6-P and other metabolic intermediates, coupled with advanced systems biology approaches, will be instrumental in unraveling the intricate regulatory networks that govern fungal cell wall dynamics. Such knowledge will not only enhance our fundamental understanding of fungal biology but also pave the way for the rational design of next-generation antifungal therapies that exploit this key metabolic vulnerability. The protocols and information provided in this guide aim to equip researchers with the necessary tools and knowledge to contribute to this exciting and important field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcription factor RonA-driven GlcNAc catabolism is essential for growth, cell wall integrity, and pathogenicity in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Biophysics Redefines Our Understanding of Fungal Cell Wall Structure, Complexity, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylglucosamine (GlcNAc) Induction of Hyphal Morphogenesis and Transcriptional Responses in Candida albicans Are Not Dependent on Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saccharomyces cerevisiae GNA1, an essential gene encoding a novel acetyltransferase involved in UDP-N-acetylglucosamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitin Biosynthesis in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GNA1 | SGD [yeastgenome.org]

- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 10. Determination of glucosamine and N-acetyl glucosamine in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential expression of chitin synthase (CHS) and glucan synthase (FKS) genes correlates with the formation of a modified, thinner cell wall in in vivo-produced Beauveria bassiana cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylglucosamine (GlcNAc) Sensing, Utilization, and Functions in Candida albicans [mdpi.com]

- 13. Altering the expression of two chitin synthase genes differentially affects the growth and morphology of Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Discovery and Isolation of N-Acetyl-D-glucosamine 6-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), a critical metabolic route that influences a vast array of cellular processes through the production of UDP-N-acetylglucosamine (UDP-GlcNAc). The availability of UDP-GlcNAc is directly linked to post-translational modifications such as N-linked and O-linked glycosylation, which play crucial roles in protein folding, stability, and cellular signaling. Consequently, the study of GlcNAc-6P is of paramount importance in understanding the nexus between metabolism and cellular regulation, with significant implications for drug development in areas such as oncology, immunology, and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of GlcNAc-6P, offering detailed experimental protocols and quantitative data to support further research in this field.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the groundbreaking work on carbohydrate metabolism in the mid-20th century, spearheaded by Nobel laureate Luis F. Leloir. While a singular publication announcing the initial isolation of GlcNAc-6P is not readily apparent, its existence and importance were firmly established through the meticulous characterization of the enzymes involved in its synthesis and degradation.

The work of Leloir and his colleagues in the 1940s and 1950s revolutionized biochemistry with the discovery of sugar nucleotides and their central role in the biosynthesis of carbohydrates.[1][2][3] Their investigations into the metabolism of galactose and other sugars laid the foundation for understanding how monosaccharides are activated and interconverted.[4][5] Within this scientific context, the enzymatic pathways involving glucosamine (B1671600) and its derivatives were elucidated.

Key to the formal identification of GlcNAc-6P was the characterization of the enzymes that act upon it. In 1953, Leloir and Cardini published their work on the biosynthesis of glucosamine, providing the enzymatic basis for the formation of glucosamine-6-phosphate.[6] Subsequent research by others led to the purification and characterization of N-acetylglucosamine kinase (NagK), the enzyme that catalyzes the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to form GlcNAc-6P, and glucosamine-6-phosphate N-acetyltransferase, which produces GlcNAc-6P from glucosamine-6-phosphate and acetyl-CoA.[7] The ability to purify these enzymes and demonstrate their specific catalytic activities provided definitive evidence for the existence and central metabolic role of their product, this compound.

Biochemical Significance and Signaling Pathways

This compound is a central metabolite in the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) to regulate the synthesis of UDP-GlcNAc.[8] UDP-GlcNAc is the donor substrate for N-glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus, and for O-GlcNAcylation of nuclear and cytoplasmic proteins.[9][10]

The HBP begins with the conversion of fructose-6-phosphate (B1210287) (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[11] Glucosamine-6-phosphate is then acetylated to form this compound.[11] Subsequently, GlcNAc-6P is converted to GlcNAc-1-phosphate, which then reacts with UTP to form UDP-GlcNAc.[9]

The flux through the HBP and the resulting concentration of UDP-GlcNAc are critical for cellular homeostasis. Dysregulation of this pathway has been implicated in various pathological conditions, including insulin (B600854) resistance, diabetic complications, neurodegenerative diseases, and cancer.[10][11]

Below is a diagram illustrating the central role of this compound in the Hexosamine Biosynthetic Pathway.

Caption: The Hexosamine Biosynthetic Pathway.

Isolation and Purification of this compound

The isolation of this compound from biological sources or enzymatic synthesis reactions requires a multi-step purification strategy to separate it from other phosphorylated sugars, nucleotides, and cellular components. A general workflow involves initial extraction, followed by chromatographic separation.

Enzymatic Synthesis of this compound

For the production of a pure standard, enzymatic synthesis is the preferred method. This involves the use of purified N-acetylglucosamine kinase (NagK) to catalyze the phosphorylation of N-acetyl-D-glucosamine.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM N-acetyl-D-glucosamine, 25 mM ATP, and a purified preparation of N-acetylglucosamine kinase.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized GlcNAc-6P for subsequent purification.

Purification by Ion-Exchange Chromatography

Anion-exchange chromatography is a highly effective method for purifying negatively charged molecules like phosphorylated sugars.[12]

Experimental Protocol: Anion-Exchange Chromatography

-

Column: Utilize a strong anion-exchange column (e.g., a quaternary ammonium-based resin).

-

Equilibration: Equilibrate the column with a low-ionic-strength buffer, such as 20 mM Tris-HCl (pH 8.0).

-

Sample Loading: Load the supernatant from the enzymatic synthesis or the cell extract onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound contaminants.

-

Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Fraction Collection: Collect fractions and monitor for the presence of GlcNAc-6P using a suitable assay.

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the Synthesis and Purification of GlcNAc-6P.

Quantitative Analysis and Characterization

Accurate quantification and characterization of this compound are essential for research applications. Several analytical techniques can be employed for this purpose.

Enzymatic Assays

Coupled enzymatic assays provide a sensitive and specific method for quantifying GlcNAc-6P. One such assay involves the deacetylation of GlcNAc-6P by N-acetylglucosamine-6-phosphate deacetylase, followed by the deamination of the resulting glucosamine-6-phosphate by glucosamine-6-phosphate deaminase, which can be coupled to a change in NAD⁺/NADH absorbance.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns, is a powerful tool for the separation and quantification of phosphorylated sugars.[14][15][16] Coupling HPLC with mass spectrometry (LC-MS) allows for highly specific detection and quantification.[17]

Quantitative Data

The following table summarizes representative quantitative data for the analysis of GlcNAc-6P and related metabolites.

| Parameter | Method | Typical Value/Range | Reference |

| Intracellular Concentration | LC-MS/MS | 1-10 µM in cultured cells | [18] |

| Enzymatic Assay Km (NagA) | Spectrophotometry | 0.8 mM | [13] |

| HPLC Retention Time | Anion-Exchange | Varies with conditions | [14] |

| Mass Spectrometry (m/z) | ESI-negative | 300.048 | [17] |

Conclusion

This compound stands as a critical checkpoint in cellular metabolism, linking nutrient availability to essential post-translational modifications. The historical context of its discovery, rooted in the foundational work on carbohydrate biochemistry, underscores its long-recognized importance. Modern techniques in enzymatic synthesis, chromatography, and mass spectrometry have enabled its detailed study, providing researchers with the tools to investigate its role in health and disease. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists to further explore the therapeutic potential of targeting the hexosamine biosynthetic pathway.

References

- 1. Luis Federico Leloir | Department of Biochemistry [bioc.cam.ac.uk]

- 2. scheq.org [scheq.org]

- 3. Luis Federico Leloir - Wikipedia [en.wikipedia.org]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. Enzymic phosphorylation of galactosamine and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ymc.eu [ymc.eu]

- 13. The purification and properties of N-acetylglucosamine 6-phosphate deacetylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 18. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Acetyl-D-glucosamine 6-phosphate from Fructose-6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) from fructose-6-phosphate (B1210287) (Fru-6P). This two-step metabolic conversion is a critical juncture in the hexosamine biosynthetic pathway (HBP), a key cellular pathway involved in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential precursor for glycosylation reactions. Dysregulation of the HBP is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This document details the catalytic mechanisms, provides quantitative kinetic data, and outlines experimental protocols for the two key enzymes involved: Glutamine:fructose-6-phosphate amidotransferase (GFAT) and Glucosamine-6-phosphate N-acetyltransferase (GNA1).

Introduction

The hexosamine biosynthetic pathway (HBP) is a vital metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] This activated sugar is the donor substrate for N-linked and O-linked glycosylation of proteins and lipids, crucial post-translational modifications that modulate protein function, localization, and stability.[1][2] The synthesis of this compound (GlcNAc-6P) from the glycolytic intermediate fructose-6-phosphate (Fru-6P) represents the initial committed steps of the HBP.

This process is catalyzed by two sequential enzymatic reactions:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This enzyme catalyzes the transfer of an amino group from glutamine to Fru-6P, forming glucosamine-6-phosphate (GlcN-6P) and glutamate (B1630785).[3][4] This is the rate-limiting step of the HBP.[5][6]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme subsequently acetylates GlcN-6P using acetyl-coenzyme A (acetyl-CoA) as the acetyl donor, producing GlcNAc-6P and coenzyme A (CoA).[7][8]

Understanding the intricacies of these enzymatic reactions is paramount for researchers and drug development professionals seeking to modulate HBP activity for therapeutic benefit.

The Hexosamine Biosynthetic Pathway: From Fructose-6-Phosphate to this compound

The conversion of Fru-6P to GlcNAc-6P is a central hub in cellular metabolism, diverting a small percentage of glucose flux from glycolysis into the HBP.[2] The overall pathway is tightly regulated to meet the cell's demand for UDP-GlcNAc.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the synthesis of GlcNAc-6P from Fru-6P.

Table 1: Kinetic Parameters of Glutamine:fructose-6-phosphate amidotransferase (GFAT)

| Substrate | Organism/Enzyme | Km | Ki (UDP-GlcNAc) | Reference(s) |

| Fructose-6-phosphate | Human GFAT1 | 7 µM | - | [3] |

| Fructose-6-phosphate | Human GFAT1Alt | ~14 µM | ~5-fold lower than GFAT1 | [9] |

Table 2: Kinetic Parameters of Glucosamine-6-phosphate N-acetyltransferase (GNA1)

| Substrate | Organism | Km | Reference(s) |

| Glucosamine-6-phosphate | Leuconostoc mesenteroides | 5.0 x 10-3 M | [10] |

| Acetate | Leuconostoc mesenteroides | 7.7 x 10-2 M | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the purification and kinetic analysis of the key enzymes.

Purification of Recombinant Human Glucosamine-6-phosphate N-acetyltransferase (GNA1)

This protocol is adapted from the purification of human GNA1 expressed in E. coli.[7][11][12]

Workflow for GNA1 Purification

Materials:

-

E. coli cell paste expressing His-tagged human GNA1

-

Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5

-

Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.5

-

Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250 mM imidazole, pH 7.5

-

Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Ni-NTA agarose (B213101) resin

-

Chromatography columns

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in Binding Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Ni-NTA Affinity Chromatography:

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged GNA1 with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

-

Size-Exclusion Chromatography:

-

Pool the fractions containing GNA1 and concentrate using an ultrafiltration device.

-

Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with SEC Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

-

Concentration and Storage: Pool the pure GNA1 fractions and concentrate to the desired concentration. Store at -80°C.

Kinetic Assay for Glutamine:fructose-6-phosphate amidotransferase (GFAT) Activity

This is an enzyme-coupled spectrophotometric assay that measures the production of glutamate.

Materials:

-

Assay Buffer: Specific buffer as required, e.g., phosphate (B84403) buffer.

-

Fructose-6-phosphate (F-6-P) solution

-

L-glutamine solution

-

Acetylpyridine adenine (B156593) dinucleotide (APAD) solution

-

Glutamate dehydrogenase (GDH)

-

Purified GFAT enzyme or cell lysate

-

Spectrophotometer capable of reading at 370 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 0.8 mM F-6-P, 6 mM L-glutamine, 0.3 mM APAD, and 6 U of GDH.

-

Add the GFAT enzyme source (e.g., 80-150 µg of cell lysate protein) to initiate the reaction.

-

Monitor the increase in absorbance at 370 nm over time (up to 90 minutes). This corresponds to the formation of the reduced form of APAD (APADH), which is stoichiometric with the amount of glutamate produced.

-

Calculate the GFAT activity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of APADH.

Kinetic Assay for Glucosamine-6-phosphate N-acetyltransferase (GNA1) Activity

This is a continuous spectrophotometric assay using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free thiol group of the coenzyme A (CoA) released during the reaction.[8]

Workflow for GNA1 Kinetic Assay

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

-

Glucosamine-6-phosphate (GlcN-6P) stock solution

-

Acetyl-coenzyme A (Acetyl-CoA) stock solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) stock solution in a suitable buffer

-

Purified GNA1 enzyme

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Setup: In a cuvette, prepare a reaction mixture containing Assay Buffer, varying concentrations of GlcN-6P and acetyl-CoA (for kinetic analysis), and a fixed concentration of DTNB (e.g., 0.5 mM).

-

Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Reaction Initiation: Add a known amount of purified GNA1 enzyme to the cuvette to start the reaction.

-

Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar extinction coefficient at this wavelength.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of CoA produced can be determined using the molar extinction coefficient of TNB (14,150 M-1cm-1).

-

Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Conclusion

The synthesis of this compound from fructose-6-phosphate is a critical control point in cellular metabolism. The enzymes GFAT and GNA1, which catalyze these sequential reactions, are subject to intricate regulatory mechanisms and represent promising targets for the development of novel therapeutics for a range of diseases. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the roles of these enzymes and the broader hexosamine biosynthetic pathway in health and disease.

References

- 1. Engineering a Glucosamine-6-phosphate Responsive glmS Ribozyme Switch Enables Dynamic Control of Metabolic Flux in Bacillus subtilis for Overproduction of N-Acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 3. Enzyme assay of N-acetylglucosamine-6-O-sulfotransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A sensitive spectrophotometric assay for guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Accumulation of N-Acetyl-D-glucosamine 6-phosphate and its Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The intracellular accumulation of GlcNAc-6P serves as a key metabolic sensor and signaling molecule, influencing a myriad of cellular processes. In prokaryotes, it acts as an allosteric regulator and an inducer of gene expression, controlling the catabolism of amino sugars. In eukaryotes, its accumulation leads to an increased flux through the HBP, culminating in elevated levels of UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. This post-translational modification of nuclear and cytoplasmic proteins is a crucial regulatory mechanism implicated in various physiological and pathological states, including insulin (B600854) resistance, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the metabolic fate of GlcNAc-6P, the downstream consequences of its accumulation, detailed experimental protocols for its quantification and the analysis of its effects, and a summary of key quantitative data.

Introduction to this compound

This compound (GlcNAc-6P) is a phosphorylated derivative of the amino sugar N-acetylglucosamine. It occupies a central position in cellular metabolism, primarily as an intermediate in the hexosamine biosynthetic pathway (HBP). Approximately 2-5% of cellular glucose is shunted into the HBP, highlighting its significance as a sensor of cellular nutrient status.

The synthesis of GlcNAc-6P can occur through two primary routes:

-

De novo synthesis from fructose-6-phosphate: This is the main pathway in most organisms. Fructose-6-phosphate, an intermediate of glycolysis, is converted to glucosamine-6-phosphate (GlcN-6P) by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). GlcN-6P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form GlcNAc-6P.

-

Salvage pathway from N-acetylglucosamine: Exogenous N-acetylglucosamine (GlcNAc) can be transported into the cell and phosphorylated by N-acetylglucosamine kinase (NAGK) to directly form GlcNAc-6P.

Once formed, GlcNAc-6P is a substrate for phosphoacetylglucosamine mutase (PGM3/AGM1), which converts it to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). This is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc) by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). UDP-GlcNAc is the final product of the HBP and the donor for all N-acetylglucosamine-containing glycoconjugates, including N-glycans, O-glycans, and the dynamic O-GlcNAc modification of intracellular proteins.

Metabolic and Signaling Consequences of GlcNAc-6P Accumulation

The intracellular concentration of GlcNAc-6P is tightly regulated, and its accumulation triggers a cascade of downstream events with significant physiological and pathological implications.

Allosteric Regulation and Gene Expression in Bacteria

In bacteria such as Escherichia coli, GlcNAc-6P plays a dual role in regulating amino sugar metabolism.[1][2]

-

Allosteric Activator: GlcNAc-6P acts as a potent allosteric activator of glucosamine-6-phosphate deaminase (NagB), the enzyme that converts GlcN-6P to fructose-6-phosphate.[1][2] This activation enhances the catalytic capacity of NagB, facilitating the catabolism of amino sugars.

-

Inducer of Gene Expression: GlcNAc-6P is the inducing signal for the NagC repressor protein.[1][2] Binding of GlcNAc-6P to NagC causes a conformational change that reduces its affinity for DNA, leading to the derepression of the nag operon. This operon encodes the enzymes required for the transport and catabolism of GlcNAc.[1]

Increased Flux through the Hexosamine Biosynthetic Pathway and O-GlcNAcylation

In mammalian cells, the accumulation of GlcNAc-6P drives the HBP towards the synthesis of UDP-GlcNAc. Elevated UDP-GlcNAc levels, in turn, increase the extent of O-GlcNAcylation, a dynamic post-translational modification of serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3][4] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).

O-GlcNAcylation acts as a nutrient sensor, translating changes in metabolic flux into alterations in protein function.[5] It modulates a vast array of cellular processes, including:

-

Signal Transduction: O-GlcNAcylation can compete with phosphorylation for the same or adjacent sites on proteins, leading to a complex interplay between these two major regulatory modifications. Key signaling pathways affected include the insulin signaling pathway and the mTOR pathway.

-

Transcription and Translation: Many transcription factors and components of the translational machinery are O-GlcNAcylated, influencing gene expression and protein synthesis.

-

Protein Stability and Localization: O-GlcNAcylation can affect the stability of proteins by modulating their ubiquitination and proteasomal degradation. It can also influence their subcellular localization.

Dysregulation of O-GlcNAcylation due to increased HBP flux has been implicated in the pathophysiology of several diseases, including:

-

Insulin Resistance and Diabetes: Increased O-GlcNAcylation of proteins in the insulin signaling cascade is thought to contribute to the development of insulin resistance.[6]

-

Cancer: Aberrant O-GlcNAcylation is observed in many cancers and can promote tumor growth and survival.[7]

-

Neurodegenerative Diseases: Alterations in O-GlcNAc cycling have been linked to neurodegenerative disorders such as Alzheimer's disease.

Quantitative Data on GlcNAc-6P Accumulation and its Effects

The following tables summarize key quantitative data related to the intracellular accumulation of GlcNAc-6P and its downstream consequences.

Table 1: Intracellular Concentrations of HBP Intermediates in E. coli

| Growth Condition | GlcNAc-6P (nmol/mg dry weight) | GlcN-6P (nmol/mg dry weight) |

| Glucose | ~0.1 | ~0.1 |

| Glucosamine | ~0.2 | ~10 |

| N-Acetylglucosamine | ~2 | ~2 |

Data adapted from a study on E. coli metabolism, which showed significant increases in HBP intermediates when grown on amino sugars compared to glucose.[3]

Table 2: Allosteric Activation of E. coli Glucosamine-6-Phosphate Deaminase (NagB) by GlcNAc-6P

| Parameter | Without GlcNAc-6P | With Saturating GlcNAc-6P |

| K0.5 for GlcN-6P | 5.5 ± 0.2 mM | - |

| Vmax | Low | Significantly Increased |

In the absence of the allosteric activator GlcNAc-6P, the E. coli NagB enzyme exhibits sigmoidal kinetics with a high K0.5 for its substrate, GlcN-6P. The presence of GlcNAc-6P shifts the enzyme to a high-activity state.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GlcNAc-6P accumulation and its effects.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of GlcNAc-6P in mammalian cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Metabolite Extraction from Adherent Mammalian Cells

-

Culture cells to the desired confluency in a 6-well plate.

-

Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex for 1 minute and incubate at -80°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Resuspend the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A mixed-mode column such as a Newcrom B stationary phase column is suitable for separating GlcNAc-6P and its isomer GlcNAc-1-P.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high aqueous to high organic mobile phase is typically used. The specific gradient profile should be optimized for the specific column and instrument.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of phosphorylated sugars.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GlcNAc-6P are monitored for quantification. A stable isotope-labeled internal standard should be used for accurate quantification.

-

Western Blot Analysis of O-GlcNAcylation

This protocol describes a general procedure for detecting changes in total protein O-GlcNAcylation by Western blotting.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor such as PUGNAc or Thiamet-G to preserve O-GlcNAc modifications.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving GlcNAc-6P.

Caption: The Hexosamine Biosynthetic Pathway (HBP).

References

- 1. DNA binding sites for the Mlc and NagC proteins: regulation of nagE, encoding the N-acetylglucosamine-specific transporter in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofgreat.org [biofgreat.org]

- 6. N-acetylglucosamine: more than a silent partner in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

The Central Role of N-Acetyl-D-glucosamine 6-phosphate in Amino Sugar Metabolism: A Technical Guide

An In-depth Examination of a Key Metabolic Intermediate for Researchers and Drug Development Professionals

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical metabolic intermediate positioned at the crossroads of amino sugar metabolism, linking the hexosamine biosynthetic pathway (HBP) with glycolysis and the synthesis of essential biomolecules.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, degradation, and regulatory functions of GlcNAc-6P, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

GlcNAc-6P is synthesized through two primary routes: the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) and the acetylation of glucosamine-6-phosphate (GlcN-6-P).

1.1. Phosphorylation of N-acetyl-D-glucosamine by N-acetyl-D-glucosamine Kinase (NagK)

In the salvage pathway, extracellular GlcNAc, derived from the diet or the breakdown of glycoconjugates, is transported into the cell and phosphorylated by N-acetyl-D-glucosamine kinase (NagK) to yield GlcNAc-6P.[3][4][5] This reaction consumes one molecule of ATP.[3]

-

Reaction: N-acetyl-D-glucosamine + ATP → this compound + ADP[3]

The activity of NagK is crucial for recycling GlcNAc and becomes particularly important under conditions of glutamine deprivation, where the de novo hexosamine biosynthesis is suppressed.[6]

1.2. Acetylation of Glucosamine-6-phosphate by Glucosamine-phosphate N-acetyltransferase (GNA1)

Within the de novo hexosamine biosynthetic pathway (HBP), fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate (GlcN-6-P).[7][8] Glucosamine-phosphate N-acetyltransferase (GNA1, also known as GNPNAT1) then catalyzes the transfer of an acetyl group from acetyl-CoA to GlcN-6-P, forming GlcNAc-6P.[9][10]

-

Reaction: D-glucosamine 6-phosphate + Acetyl-CoA → this compound + CoA[9]

This step commits the glucose-derived carbon to the synthesis of UDP-GlcNAc, the universal donor substrate for N-linked and O-linked glycosylation.[11][12]

Degradation of this compound

The primary route for the catabolism of GlcNAc-6P is its deacetylation to glucosamine-6-phosphate.

2.1. Deacetylation by N-acetylglucosamine-6-phosphate Deacetylase (NagA)

N-acetylglucosamine-6-phosphate deacetylase (NagA) catalyzes the hydrolysis of the acetyl group from GlcNAc-6P, producing glucosamine-6-phosphate (GlcN-6-P) and acetate.[2][13] This reaction is a key step in the catabolism of GlcNAc and is essential for the recycling of cell wall components in bacteria.[13]

-

Reaction: this compound + H₂O → D-glucosamine 6-phosphate + Acetate[2]

The product, GlcN-6-P, can then be further metabolized. It can be deaminated by glucosamine-6-phosphate deaminase (NagB) to fructose-6-phosphate, which enters glycolysis, or it can be converted to UDP-GlcNAc for biosynthetic purposes.[2][14]

Regulatory Role and Metabolic Significance

GlcNAc-6P is not merely a passive intermediate; it plays a significant role in regulating metabolic flux.

-

Allosteric Activation: GlcNAc-6P acts as an allosteric activator of glucosamine-6-phosphate deaminase (NagB), the enzyme that converts GlcN-6-P to fructose-6-phosphate.[15][16] This activation enhances the catabolic flux of amino sugars into glycolysis.[14] In Escherichia coli, the intracellular concentration of GlcNAc-6P increases significantly during growth on GlcNAc, contributing to the activation of NagB.[14]

The central position of GlcNAc-6P connects the HBP, a key nutrient-sensing pathway, with central carbon metabolism. The levels of UDP-GlcNAc, the end-product of the HBP, are tightly regulated, and the enzymes involved in GlcNAc-6P metabolism are critical for maintaining this homeostasis.[12] Dysregulation of the HBP is implicated in various diseases, including cancer and metabolic disorders, making the enzymes that metabolize GlcNAc-6P potential therapeutic targets.[2][8]

Quantitative Data

The following table summarizes key quantitative parameters for the enzymes involved in GlcNAc-6P metabolism.

| Enzyme | Organism | Substrate | Km | Vmax/kcat | Inhibitor(s) | Reference(s) |

| N-acetyl-D-glucosamine Kinase (NagK) | Escherichia coli | N-acetyl-D-glucosamine | 0.5 mM | Not Reported | ADP (Ki ≈ 1.4 mM) | [17] |

| Plesiomonas shigelloides | N-acetyl-D-glucosamine | 0.23 ± 0.02 mM | 13.0 ± 0.3 s-1 (kcat) | Not Reported | [18] | |

| ATP | 0.17 ± 0.02 mM | 13.0 ± 0.3 s-1 (kcat) | Not Reported | [18] | ||

| Glucosamine-phosphate N-acetyltransferase (GNA1) | Saccharomyces cerevisiae | Glucosamine-6-phosphate | 0.13 mM | Not Reported | Not Reported | [19] |

| Acetyl-CoA | 0.02 mM | Not Reported | Not Reported | [19] | ||

| N-acetylglucosamine-6-phosphate Deacetylase (NagA) | Escherichia coli | N-acetyl-D-glucosamine-6-phosphate | Not Reported | Not Reported | Not Reported | [13] |

Experimental Protocols

5.1. Assay for N-acetyl-D-glucosamine Kinase (NagK) Activity

A common method to assay NagK activity is a coupled enzyme assay.[20]

-

Principle: The production of ADP from the NagK-catalyzed reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH by LDH is monitored spectrophotometrically at 340 nm.[20]

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

N-acetyl-D-glucosamine (substrate)

-

ATP (substrate)

-

MgCl₂ (cofactor)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NagK enzyme sample

-

-

Procedure:

-

Combine all reaction components except the NagK enzyme in a cuvette and incubate to establish a baseline.

-

Initiate the reaction by adding the NagK enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the NagK activity.

-

5.2. Assay for Glucosamine-phosphate N-acetyltransferase (GNA1) Activity

The activity of GNA1 can be determined by measuring the formation of CoA-SH using Ellman's reagent (DTNB).

-

Principle: The free sulfhydryl group of Coenzyme A produced in the reaction reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

-

Reaction Mixture:

-

Buffer (e.g., HEPES, pH 7.5)

-

Glucosamine-6-phosphate (substrate)

-

Acetyl-CoA (substrate)

-

GNA1 enzyme sample

-

-

Procedure:

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid).

-

Add DTNB solution to the reaction mixture.

-

Measure the absorbance at 412 nm.

-

The amount of CoA-SH produced is determined from a standard curve.

-

5.3. Quantification of this compound

Several analytical techniques can be employed for the quantification of GlcNAc-6P in biological samples.

-

Thin-Layer Chromatography (TLC): TLC can be used for the separation and qualitative detection of GlcNAc-6P.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those coupled with mass spectrometry (LC-MS), provide sensitive and specific quantification of GlcNAc-6P.[21] A mixed-mode stationary phase column can be used for the separation of GlcNAc-6P and its isomers.[21]

-